molecular formula C17H15N5O2 B15135921 Multi-kinase-IN-6

Multi-kinase-IN-6

Cat. No.: B15135921
M. Wt: 321.33 g/mol
InChI Key: VDXGLZJPQRGNLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Multi-kinase-IN-6 involves a series of chemical reactions that include the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Multi-kinase-IN-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing its inhibitory effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy in inhibiting specific kinases and their potential therapeutic applications .

Scientific Research Applications

Multi-kinase-IN-6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Multi-kinase-IN-6 apart from these compounds is its ability to target both CDK4/6 and PI3K/AKT pathways simultaneously. This dual inhibition enhances its therapeutic potential by targeting multiple pathways involved in cancer progression .

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

3-[7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-3-yl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H15N5O2/c1-10-15(16-19-11(2)24-21-16)17-18-9-8-14(22(17)20-10)12-4-6-13(23-3)7-5-12/h4-9H,1-3H3

InChI Key

VDXGLZJPQRGNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=NOC(=N3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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